molecular formula C20H19N B3043001 (R)-(+)-1,2,2-Triphenylethylamine CAS No. 698999-18-7

(R)-(+)-1,2,2-Triphenylethylamine

Cat. No.: B3043001
CAS No.: 698999-18-7
M. Wt: 273.4 g/mol
InChI Key: NDCGGZYGIWLSAT-FQEVSTJZSA-N
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Description

®-(+)-1,2,2-Triphenylethylamine is a chiral amine compound characterized by the presence of three phenyl groups attached to an ethylamine backbone. This compound is notable for its optical activity, with the ®-enantiomer being the focus of many studies due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1,2,2-Triphenylethylamine typically involves the reduction of the corresponding ketone, ®-(+)-1,2,2-Triphenylethanone, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-1,2,2-Triphenylethylamine may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a chiral catalyst. This method ensures high enantiomeric purity and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1,2,2-Triphenylethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

®-(+)-1,2,2-Triphenylethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a chiral ligand in asymmetric synthesis.

Mechanism of Action

The mechanism by which ®-(+)-1,2,2-Triphenylethylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity and leading to various biochemical outcomes. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1,2,2-Triphenylethylamine: The enantiomer of ®-(+)-1,2,2-Triphenylethylamine, with different optical activity and potentially different biological effects.

    1,2,2-Triphenylethanol: A related compound with a hydroxyl group instead of an amine group.

    1,2,2-Triphenylethane: A similar compound lacking the amine functionality.

Uniqueness

®-(+)-1,2,2-Triphenylethylamine is unique due to its chiral nature and the presence of three phenyl groups, which confer specific steric and electronic properties. These characteristics make it valuable in asymmetric synthesis and as a chiral ligand in various chemical reactions.

Properties

IUPAC Name

(1R)-1,2,2-triphenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCGGZYGIWLSAT-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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